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molecular formula C11H12N2 B8477841 1-Amino-4-ethylisoquinoline

1-Amino-4-ethylisoquinoline

Cat. No. B8477841
M. Wt: 172.23 g/mol
InChI Key: DZAGKHPFJPAZOZ-UHFFFAOYSA-N
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Patent
US04127720

Procedure details

A stirred mixture of (±)-1-amino-4-ethyl-3,4-dihydroisoquinoline (6.83 g.) and 10% palladium on carbon (1.5 g.) in p-cymene (80 ml.) was refluxed for 4 hours. The mixture was filtered and the filtrate reduced to dryness in vacuo to leave an oil which when crystallized successively from Skellysolve B and cyclohexane gave 1.84 g. (27% yield) of the product, m.p. 84°-85°.
Name
(±)-1-amino-4-ethyl-3,4-dihydroisoquinoline
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([CH2:12][CH3:13])[CH2:4][N:3]=1>[Pd].CC1C=CC(C(C)C)=CC=1>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][CH3:13])=[CH:4][N:3]=1

Inputs

Step One
Name
(±)-1-amino-4-ethyl-3,4-dihydroisoquinoline
Quantity
6.83 g
Type
reactant
Smiles
NC1=NCC(C2=CC=CC=C12)CC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to leave an oil which when
CUSTOM
Type
CUSTOM
Details
crystallized successively from Skellysolve B and cyclohexane
CUSTOM
Type
CUSTOM
Details
gave 1.84 g

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C2=CC=CC=C12)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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